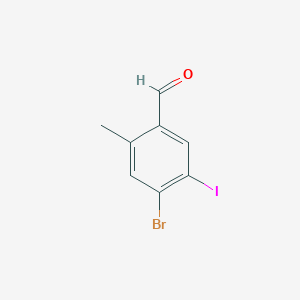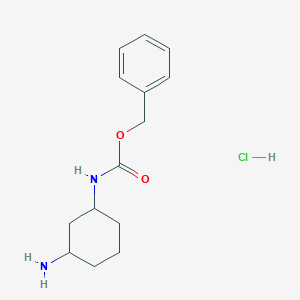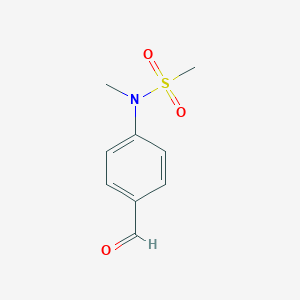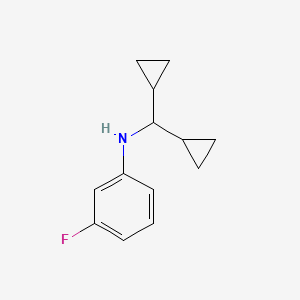
4-Bromo-5-iodo-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrIO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, iodine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-5-iodo-2-methylbenzaldehyde involves the selective oxidation of 4-bromo-5-iodo-2-methylbenzyl alcohol. The reaction typically uses an oxidizing agent such as Oxone (potassium peroxymonosulfate) in the presence of a catalyst like 2-iodoxy-5-methylbenzenesulfonic acid. The reaction is carried out in acetonitrile at elevated temperatures, followed by purification steps to isolate the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale oxidation reactions with appropriate safety and environmental controls to manage the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-iodo-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and iodine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Bromo-5-iodo-2-methylbenzoic acid.
Reduction: 4-Bromo-5-iodo-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-5-iodo-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-iodo-2-methylbenzaldehyde depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and iodine substituents, which can stabilize intermediates in various reactions. The aldehyde group is also highly reactive, allowing it to participate in nucleophilic addition and condensation reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-formyltoluene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-4-methylbenzaldehyde: Another isomer with different substitution positions, affecting its chemical behavior.
Uniqueness
4-Bromo-5-iodo-2-methylbenzaldehyde is unique due to the presence of both bromine and iodine substituents, which provide distinct electronic and steric effects. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C8H6BrIO |
|---|---|
Peso molecular |
324.94 g/mol |
Nombre IUPAC |
4-bromo-5-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
Clave InChI |
JIHNJBSJBVMHPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C=O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)


![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)






![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
